![molecular formula C25H22N4O2 B4877360 N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}-2-PHENYLACETAMIDE](/img/structure/B4877360.png)
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}-2-PHENYLACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}-2-PHENYLACETAMIDE is a complex organic compound that features a quinoxaline moiety, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}-2-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-(2-quinoxalinyl)aniline with 2-oxoethyl-2-phenylacetate under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate (K~2~CO~3~) in a solvent like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, lithium aluminum hydride (LiAlH~4~).
Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction can lead to fully or partially hydrogenated products .
Wissenschaftliche Forschungsanwendungen
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}-2-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers
Wirkmechanismus
The mechanism of action of N1-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-1-(2-quinoxalinyl)methanamine oxalate
- N-Methyl-1-(3-quinolinyl)methanamine hydrochloride dihydrate
- Cyclopentyl (2-quinolinyl)methanamine hydrochloride
Uniqueness
N~1~-{2-[2-METHYL-5-(2-QUINOXALINYL)ANILINO]-2-OXOETHYL}-2-PHENYLACETAMIDE is unique due to its specific structural features, which confer distinct biological activities. The presence of both quinoxaline and phenylacetamide moieties allows for versatile interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-5-quinoxalin-2-ylanilino)-2-oxoethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-17-11-12-19(23-15-26-20-9-5-6-10-21(20)28-23)14-22(17)29-25(31)16-27-24(30)13-18-7-3-2-4-8-18/h2-12,14-15H,13,16H2,1H3,(H,27,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMBBMRXDKWSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)CNC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2,4-dimethylphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B4877281.png)
![3-amino-N-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4877293.png)
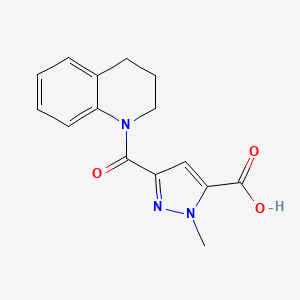
![(5E)-1-[(4-methoxyphenyl)methyl]-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4877300.png)
![2-[2-(3,4-dimethylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B4877325.png)
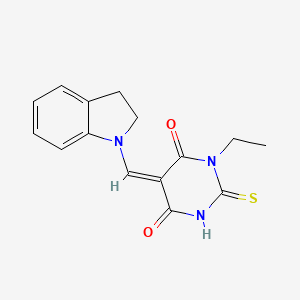
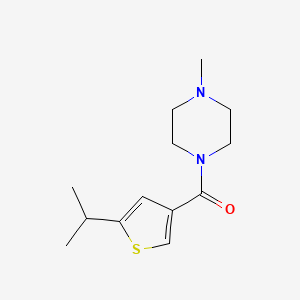
![2-[(2,4-dichlorophenoxy)carbonylamino]ethyl N-(4-bromophenyl)-N-hydroxycarbamate](/img/structure/B4877337.png)
![1-(2-methoxyphenyl)-5,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4877342.png)
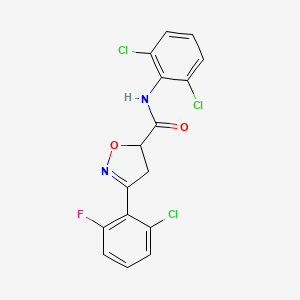
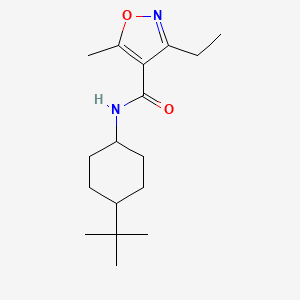
![N-[4-(benzyloxy)phenyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4877355.png)
![ETHYL 4-[2-(4-{[(4,5-DIMETHYL-2-THIENYL)CARBONYL]AMINO}-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B4877366.png)
![3-phenyl-7-(2-phenylethyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4877374.png)
